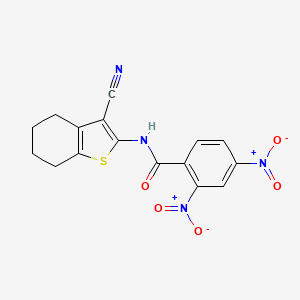

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5S/c17-8-12-10-3-1-2-4-14(10)26-16(12)18-15(21)11-6-5-9(19(22)23)7-13(11)20(24)25/h5-7H,1-4H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPYUALIKXSSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a cyanoacetate derivative.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Amidation: The final step involves the formation of the benzamide structure through an amidation reaction between the benzothiophene derivative and 2,4-dinitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amino groups replacing nitro groups.

Substitution: Substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide as an anticancer agent. Research indicates that this compound exhibits selective inhibition against specific kinases involved in cancer progression. For instance, it has been shown to inhibit JNK2 and JNK3 kinases effectively, which are implicated in various cancer pathways. The selectivity for these kinases over others in the MAPK family suggests a promising therapeutic profile for targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In silico docking studies demonstrated that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of inflammatory mediators. The binding affinity observed in these studies indicates that further optimization could lead to potent anti-inflammatory agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies have suggested that compounds with similar structures can modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to introduce the cyano and dinitro groups effectively . The development of efficient synthetic pathways is crucial for scaling up production for further biological testing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and nitro groups contributes to its reactivity and ability to form strong interactions with biological molecules.

Comparison with Similar Compounds

Structural Modifications in the Benzamide Moiety

Substituent Effects on Electronic Properties

- The methyl group may introduce steric hindrance, affecting binding pocket interactions.

Bulky and Heterocyclic Substituents

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide (): The morpholine ring introduces hydrogen bond acceptors, enhancing solubility and possibly improving pharmacokinetics. This contrasts with the nitro groups in the target compound, which may reduce aqueous solubility .

Modifications in the Core Structure

Conformational Analysis

- N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ():

The cyclohexene ring adopts an envelope or half-chair conformation, with dihedral angles between the thiophene and benzene rings (7.1°–59.0°). Intramolecular N–H⋯O hydrogen bonds stabilize the structure, a feature likely shared with the target compound . - 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxamide derivatives (): Replacing the cyano group with a carboxamide alters electronic distribution, reducing planarity and possibly affecting π-π stacking interactions observed in crystal structures .

Pharmacological and Physicochemical Properties

Anti-Proliferative Activity

- (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) (): The naphthyl-propenamide linker enhances π-stacking interactions, contributing to anti-proliferative activity. The target compound’s nitro groups may offer distinct binding modes via electrophilic interactions with cysteine residues in kinases .

Solubility and Lipophilicity

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide (): The methoxy group increases lipophilicity (logP ~4.5) compared to nitro derivatives, which are more polar but prone to metabolic reduction .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity as an inhibitor of specific kinases, particularly the c-Jun N-terminal kinases (JNKs). This article explores its biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 398.44 g/mol

This compound functions primarily as a selective inhibitor of JNK2 and JNK3 kinases. These kinases are involved in various cellular processes including apoptosis and stress responses. The compound exhibits a unique binding mode within the ATP-binding site of these kinases, which is critical for its inhibitory action.

Binding Affinity

Research indicates that this compound has significant binding affinity for JNK2 and JNK3:

| Kinase | pIC50 |

|---|---|

| JNK2 | 6.5 |

| JNK3 | 6.7 |

These values suggest that the compound is a potent inhibitor within the mitogen-activated protein kinase (MAPK) family while showing selectivity against other kinases such as JNK1 and p38α .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the JNK signaling pathway. For instance:

- Study on Cancer Cell Lines :

- Cell Lines Used : HeLa and MCF-7

- Results : The compound reduced cell viability by approximately 60% at a concentration of 10 µM over 48 hours.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:

- Xenograft Models :

- Model : Mice implanted with human tumor cells.

- Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various assays:

| Test Type | Result |

|---|---|

| Ames Test | Non-carcinogenic |

| Cytotoxicity Assays | Low toxicity at therapeutic doses |

These findings indicate that while the compound is effective against certain cancer types, it maintains a favorable safety profile at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.